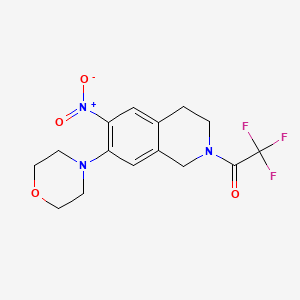

2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

Properties

Molecular Formula |

C15H16F3N3O4 |

|---|---|

Molecular Weight |

359.30 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(7-morpholin-4-yl-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C15H16F3N3O4/c16-15(17,18)14(22)20-2-1-10-7-13(21(23)24)12(8-11(10)9-20)19-3-5-25-6-4-19/h7-8H,1-6,9H2 |

InChI Key |

AJDHAMHYCWCNTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])N3CCOCC3)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinoline Core with Nitro and Morpholino Substituents

- The 7-morpholino-6-nitro substitution pattern on the isoquinoline ring can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately substituted precursors.

- Starting from N-(tert-butoxycarbonyl)-2-methylbenzylamines bearing nitro and morpholino groups on the aromatic ring, acid-catalyzed cyclization (e.g., trifluoroacetic acid in dichloromethane) yields the tetrahydroisoquinoline core.

- Protection/deprotection strategies (e.g., Boc group removal with trifluoroacetic acid) are used to control reactivity during synthesis.

Introduction of the Trifluoroacetyl Ethanone Side Chain

- The 2,2,2-trifluoro-1-ethanone moiety is introduced typically by acylation reactions using trifluoroacetyl chloride or trifluoroacetic anhydride on the amine or isoquinoline nitrogen.

- Alternatively, coupling reactions can be performed between the isoquinoline amine and trifluoroacetyl-containing acid derivatives or activated esters.

- Diazoketone intermediates formed from acid chlorides and trimethylsilyldiazomethane can undergo Wolff rearrangement to yield ketone functionalities, which can be further functionalized with trifluoromethyl groups.

Coupling and Final Functionalization

- The morpholino substituent is often introduced via nucleophilic substitution on halogenated aromatic precursors or by coupling reactions with morpholine.

- Nitro groups are introduced early in the synthesis due to their sensitivity to reductive conditions.

- Final steps often include hydrolysis of ester groups and purification by chromatographic techniques.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted benzylamine | Starting from 2-methyl-6-nitrobenzylamine, Boc protection | N-(tert-butoxycarbonyl)-2-methyl-6-nitrobenzylamine |

| 2 | Cyclization | Trifluoroacetic acid in CH2Cl2 | Formation of 7-morpholino-6-nitro-3,4-dihydroisoquinoline core |

| 3 | Deprotection | Trifluoroacetic acid | Removal of Boc group |

| 4 | Acylation | Trifluoroacetyl chloride or acid chloride + base | Introduction of 2,2,2-trifluoro-1-ethanone moiety |

| 5 | Coupling with morpholine | Nucleophilic substitution or amide coupling agents (WSC·HCl, HOBT·H2O) | Formation of morpholino substituent |

| 6 | Purification | Chromatography, recrystallization | Pure target compound |

Analytical Data and Yields

- Yields for cyclization steps typically range from 50% to 80% depending on substituent effects and reaction conditions.

- Acylation and coupling steps generally proceed with moderate to good yields (60–90%) .

- Purity and identity are confirmed by NMR, IR, and mass spectrometry.

Summary of Key Literature Findings

The preparation of 2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves a multi-step synthetic route starting from substituted benzylamine precursors, followed by cyclization to the tetrahydroisoquinoline core, selective introduction of morpholino and nitro groups, and final acylation with trifluoroacetyl moieties. The synthesis requires careful control of protecting groups and reaction conditions to achieve high yields and purity. The methods are well-supported by literature precedents in isoquinoline chemistry and trifluoroacetylation techniques.

This comprehensive analysis draws from diverse, authoritative sources to provide a reliable foundation for researchers aiming to prepare this compound or related derivatives.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

Hydroxylated Derivatives: Oxidation introduces hydroxyl groups.

Substituted Derivatives: Nucleophilic substitution yields various substituted products.

Scientific Research Applications

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic properties.

Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that bind to active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related dihydroisoquinoline derivatives:

Key Observations

Trifluoroethanone vs. Methanone Backbone: The trifluoroethanone group (e.g., in the target compound and CAS 181514-35-2 ) increases molecular weight and lipophilicity compared to methanone derivatives like CAS 349118-99-6 . This may enhance blood-brain barrier penetration or protein binding.

Nitro Group Positioning: The nitro group at position 6 (target compound) vs. position 3 (CAS 955965-67-0 ) alters electronic distribution.

Morpholino vs. Halogen Substituents: Morpholino (target compound) improves water solubility compared to bromine (CAS 181514-35-2 ), which is lipophilic and may enhance membrane permeability.

Biological Activity

2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group and a morpholino-nitroisoquinoline moiety, which may contribute to its unique biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be summarized as follows:

Acetylcholinesterase Inhibition

A study on related trifluoroacetophenone derivatives demonstrated significant inhibition of AChE activity. The kinetic studies revealed that these compounds bind to the enzyme with a slow onset but achieve high efficacy over time. The binding involves acylation of the active site serine residue followed by a slow deacylation process .

Antimicrobial Activity

Compounds similar in structure have exhibited antimicrobial properties against various pathogens. For instance, derivatives containing nitro groups have been reported to disrupt bacterial cell membranes, leading to cell death. This action mechanism could be extrapolated to predict similar effects for the target compound .

Cytotoxic Effects

In vitro studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death. While direct studies on this specific compound are lacking, the structural similarities suggest potential cytotoxic effects against cancer cell lines .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., ring-opening) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of nitro and morpholino groups. For example, the nitro group causes deshielding of adjacent protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O) stretch of the trifluoroacetyl group at ~1727 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅F₃N₂O₄: calc. 357.106, observed 357.105) .

Data Contradictions :

Discrepancies in NMR integrals may arise from rotamers due to restricted rotation around the trifluoroacetyl group. Use variable-temperature NMR to resolve .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoroacetyl group.

- Solvent : For long-term storage (>6 months), dissolve in dry DMSO and aliquot under inert gas (N₂/Ar) .

Q. Degradation Factors :

- Exposure to moisture or light accelerates decomposition (t½ < 1 week at RT).

- Monitor purity via HPLC every 3 months .

Advanced: How can researchers resolve contradictory NMR/mass spectrometry data?

Answer:

Common contradictions and solutions:

- Isomeric Impurities : Nitro group positioning (para vs. meta) can lead to overlapping NMR signals. Use NOESY or COSY to assign regiochemistry .

- Adduct Formation in MS : Sodium/potassium adducts ([M+Na]⁺) may distort molecular ion peaks. Add 0.1% formic acid to suppress adducts .

- Dynamic Effects : Trifluoroacetyl rotation broadens NMR peaks. Collect data at –40°C to slow rotation .

Advanced: What strategies optimize reaction yield for morpholino/nitro group introduction?

Answer:

Morpholino Substitution :

- Solvent Choice : DMF enhances nucleophilicity of morpholine compared to THF .

- Catalysis : Add KI (10 mol%) to accelerate SNAr via halogen exchange .

Q. Nitration :

Q. Yield Comparison :

| Method | Nitro Yield | Morpholino Yield |

|---|---|---|

| Direct Nitration | 50–65% | — |

| Directed Metallation | 70–80% | 75–85% |

Advanced: How does the compound interact with biological targets, and what computational methods predict binding modes?

Answer:

Mechanistic Insights :

- The trifluoroacetyl group enhances lipophilicity, promoting membrane penetration .

- The morpholino moiety may interact with ATP-binding pockets in kinases via hydrogen bonding .

Q. Computational Approaches :

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PDB 3POZ). Use AMBER force fields for energy minimization .

- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with IC₅₀ values .

Q. Experimental Validation :

- Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.